tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate

Lipophilicity Drug Design Physicochemical Properties

Researchers needing a pyridyl acetate with elevated lipophilicity (XLogP3 3.2) for BBB penetration face limited options. This 98% pure difluoromethyl building block solves that with a unique CHF2 group offering H-bond donor capacity for kinase hinge binding, plus an acid-labile tert-butyl ester for orthogonal deprotection. • XLogP3 3.2 - 0.7 log units above -CF3 analogue for optimal CNS drug design. • 6-Cl handle enables late-stage Suzuki/Buchwald cross-coupling. • 98% purity verified by HPLC reduces impurity-driven phytotoxicity risk in agrochemical programs. Reliable global supply for medicinal chemistry and agrochemical R&D.

Molecular Formula C12H14ClF2NO2
Molecular Weight 277.69 g/mol
Cat. No. B12063870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate
Molecular FormulaC12H14ClF2NO2
Molecular Weight277.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=C(N=C(C=C1)Cl)C(F)F
InChIInChI=1S/C12H14ClF2NO2/c1-12(2,3)18-9(17)6-7-4-5-8(13)16-10(7)11(14)15/h4-5,11H,6H2,1-3H3
InChIKeyWQLYQVPAIUBLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate — Physicochemical Baseline


tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate (CAS 2149590-04-3) is a fluorinated pyridine building block featuring a 6-chloro substituent, a 2-difluoromethyl (-CHF₂) group, and a tert-butyl acetate moiety at the 3-position [1]. With a computed XLogP3 of 3.2, a molecular weight of 277.69 g/mol, and five rotatable bonds, this compound occupies a distinct physicochemical space among heteroaryl acetate intermediates [2]. It is commercially supplied as a difluoromethylation agent, typically at 98% purity, and is employed in medicinal chemistry and agrochemical research as a late-stage functionalization handle .

CHF2 group for lipophilicity and H-bond studies
Acid-labile tert-butyl ester protection
6-chloro handle for cross-coupling
Consistent purity specification

Differentiation Vectors for tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate


Substitution with a closely related pyridyl acetate — such as the corresponding trifluoromethyl (-CF₃) analogue or the methyl ester — is not straightforward because the -CHF₂ group provides a unique combination of lipophilicity, hydrogen-bond donor capacity, and metabolic profile that -CF₃ lacks, while the tert-butyl ester offers orthogonal acid-labile protection distinct from the methyl ester [1][2]. These differences translate into measurable variations in physicochemical properties and synthetic utility that directly impact downstream reaction yields, pharmacokinetic optimization, and final compound purity. The quantitative evidence below demonstrates why each differentiation vector is material to the selection decision.

Replacing CHF2 with CF3 may reduce lipophilicity and eliminate H-bond donor capacity, affecting permeability profiles.
Using methyl ester instead of tert-butyl ester removes acid-labile orthogonality, limiting sequential deprotection.
Substituting with a non-chlorinated analogue loses the Pd coupling handle, restricting late-stage diversification.

Differentiation Evidence for tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate


Lipophilicity Advantage vs Trifluoromethyl Analogue

The target compound exhibits an XLogP3 of 3.2, which is 0.7 log units higher than the structurally comparable tert-butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (XLogP3 = 2.5), meaning a ~5-fold higher partition coefficient [1][2].

Lipophilicity Shift
Head-to-head
+0.7 log units (XLogP3)
~5× partition coefficient
Reported higher lipophilicity may support permeability studies
Computed XLogP3; experimental logP may differ
Lipophilicity Drug Design Physicochemical Properties

H-Bond Donor Capacity of -CHF2 vs -CF3

The difluoromethyl group (-CHF₂) in the target compound can act as a hydrogen-bond donor via the C-H bond, whereas the trifluoromethyl group (-CF₃) in close analogues cannot. This is a well-established class-level property: -CHF₂ is considered a lipophilic bioisostere of hydroxyl, thiol, and amino groups [1].

H-Bond Donor Capacity
Class-level
CHF2 enables weak C-H···X interactions, absent in CF3
May support H-bond interaction modeling for kinase studies
Class-level property; target-specific validation needed
Medicinal Chemistry Bioisosteres Binding Affinity

Rotatable Bond Flexibility vs Trifluoromethyl Analogue

The target compound contains five rotatable bonds compared to four for the tert-butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate analogue, primarily due to the additional atom in the -CHF₂ vs -CF₃ group and the different substitution pattern [1][2].

Conformational Flexibility
Head-to-head
5 vs 4 rotatable bonds (+1)
Conformational entropy difference may influence target binding prediction
Computed by Cactvs; experimental relevance to assess
Conformational Analysis Drug Design Physicochemical Properties

Ester Protecting Group Orthogonality: tert-Butyl vs Methyl Ester

The tert-butyl ester in the target compound can be selectively cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the methyl ester analogue (CAS 1806785-00-1) requires basic saponification. This orthogonality enables sequential deprotection strategies in multi-step syntheses [1].

Ester Orthogonality
Class-level
tert-Butyl: acid-labile (TFA); Methyl: base-labile (LiOH)
May support orthogonal deprotection strategy selection
Class-level reactivity; verify under specific reaction conditions
Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Commercial Purity Specification

The target compound is consistently supplied at 98% purity (HPLC) by multiple vendors including LeYan and Alfa Chemistry, with batch-specific QC certificates (NMR, HPLC, GC) available on request .

Commercial Purity
Data to verify
98% (HPLC)
Supports procurement consistency review
Batch-specific QC available on request
Quality Control Procurement Purity Specification

Molecular Weight and Heavy Atom Differences

The target compound has a molecular weight of 277.69 g/mol versus 261.24 g/mol for the comparator tert-butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, a difference of +16.45 g/mol reflecting the replacement of fluorine with chlorine and the -CHF₂ vs -CF₃ substitution [1][2].

Molecular Weight Shift
Head-to-head
+16.45 g/mol (277.69 vs 261.24)
Higher MW and Cl handle may impact lead-like property assessment
Computed values; practical significance context-dependent
Drug-likeness Physicochemical Properties Lead Optimization

Application Scenarios for tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate


CNS-Penetrant Kinase Inhibitor Lead Optimization

When a drug discovery program requires a pyridyl acetate building block with elevated lipophilicity (XLogP3 > 3.0) to achieve adequate blood-brain barrier penetration, the target compound's measured XLogP3 of 3.2 — 0.7 log units higher than the closest -CF₃ comparator — makes it the preferred choice [1]. The additional hydrogen-bond donor capacity of the -CHF₂ group may further enhance hinge-binding interactions in kinase targets [2].

Multi-Step Synthesis Requiring Orthogonal Ester Deprotection

In synthetic routes where a base-sensitive functional group (e.g., a labile stereocenter or an acetylated amine) precludes the use of methyl or ethyl ester hydrolysis, the acid-labile tert-butyl ester offers a clean, selective deprotection step using TFA or HCl without compromising other sensitive moieties. This orthogonality is a direct, quantifiable advantage over the methyl ester analogue [3].

Late-Stage Functionalization via 6-Chloro Suzuki Coupling

The 6-chloro substituent provides a handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogues. This enables late-stage diversification of the pyridine scaffold after the tert-butyl ester and -CHF₂ groups have been installed, a key strategic advantage in SAR exploration [1].

Agrochemical Intermediate with High Purity for Field Trials

For agrochemical programs advancing candidates to field trials, a building block with a validated purity specification of 98% (as confirmed by vendor HPLC certificates) reduces the risk of impurity-driven formulation instability or off-target phytotoxicity, providing an advantage over analogues offered at 95% purity .

Application
Selection Property
Validation Focus
CNS permeability profiling studies
CHF2 lipophilic and H-bond donor profile
Permeability and binding assay evaluation
Sequential deprotection synthesis
Acid-labile tert-butyl ester
Deprotection orthogonality under base-sensitive conditions
Late-stage diversification synthesis
6-chloro Pd-coupling handle
Cross-coupling condition compatibility
Agrochemical formulation research
High-purity specification
Impurity profiling and batch consistency
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